![molecular formula C28H58S B1584801 Tetradecyl sulfide CAS No. 35599-83-8](/img/structure/B1584801.png)
Tetradecyl sulfide
Overview
Description
Tetradecyl sulfide, also known as ditetradecyl sulphide, is an organic compound with the chemical formula C14H30S . It is a type of surfactant that has many practical uses .
Physical And Chemical Properties Analysis
Tetradecyl sulfide is a solid at 20 degrees Celsius . Its molecular weight is 426.83 .Scientific Research Applications
Renewable Energy Applications
Tetradecyl sulfide, due to its chemical structure, may be utilized in the development of metal sulfide nanocrystals . These nanocrystals are gaining attention for their potential in renewable energy applications, particularly in electrocatalytic, photocatalytic, and photoelectrochemical water splitting . The ability to tune the electronic, optical, physical, and chemical properties of these materials makes them a promising candidate for future energy solutions.
Organic Synthesis
In the realm of organic chemistry, Tetradecyl sulfide could play a role in the synthesis of complex molecules. Its potential to act as a sulfur radical precursor can be leveraged in various radical reactions, which are pivotal in constructing carbon-sulfur bonds essential for synthesizing pharmaceuticals and agrochemicals .
Polymer Chemistry
The incorporation of Tetradecyl sulfide into polymers could lead to the development of materials with unique properties such as enhanced durability or thermal stability . Its application in polymer chemistry could be particularly valuable in creating new classes of thermoplastic elastomers, adhesives, and coatings .
Materials Science
In materials science, Tetradecyl sulfide could be used to modify the surface properties of materials. This modification can impart hydrophobicity , which is beneficial in creating self-cleaning surfaces, or to enhance the conductivity of certain materials, which is crucial in the electronics industry .
Biochemistry
Tetradecyl sulfide might find applications in biochemistry, particularly in the study of protein interactions and enzyme mechanisms . Its ability to form stable sulfur-based radicals could be useful in probing the dynamics of biochemical processes .
Environmental Science
Given its structural characteristics, Tetradecyl sulfide could be explored for its use in environmental remediation . It might be effective in the adsorption and removal of heavy metals or other pollutants from water and soil .
Biocides
Tetradecyl sulfide could potentially be used in the formulation of biocides. These compounds are essential in controlling the growth of unwanted organisms in various settings, including water treatment and agriculture .
Advanced Characterization Techniques
Lastly, Tetradecyl sulfide may be important in the development of advanced characterization techniques. Its unique properties could be exploited in spectroscopy and microscopy to enhance the detection and analysis of various substances .
Safety And Hazards
properties
IUPAC Name |
1-tetradecylsulfanyltetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTONCPZMJYQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189065 | |
Record name | Ditetradecyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl sulfide | |
CAS RN |
35599-83-8 | |
Record name | 1-(Tetradecylthio)tetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35599-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditetradecyl sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ditetradecyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ditetradecyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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